Terbiumacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

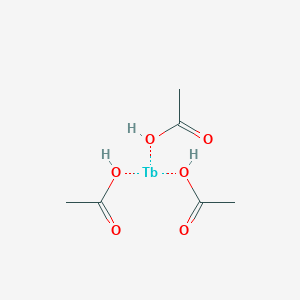

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12O6Tb |

|---|---|

Molecular Weight |

339.08 g/mol |

IUPAC Name |

acetic acid;terbium |

InChI |

InChI=1S/3C2H4O2.Tb/c3*1-2(3)4;/h3*1H3,(H,3,4); |

InChI Key |

FHNFZSSPPAEYQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Tb] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Terbium Acetate for Luminescence Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of terbium acetate, a precursor for various luminescent materials, and details its core principles for luminescence applications. The following sections outline a detailed synthesis protocol, purification methods, and the photophysical properties of terbium complexes, offering valuable insights for researchers in materials science and drug development.

Core Concepts in Terbium Luminescence

Terbium(III) ions are well-known for their characteristic bright green luminescence, which arises from 4f-4f electronic transitions.[1] Specifically, the most prominent emission peak is centered around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition.[1] However, the direct excitation of the Tb³⁺ ion is inefficient due to the Laporte-forbidden nature of f-f transitions.

To overcome this limitation, a phenomenon known as the "antenna effect" is employed. Organic ligands with strong absorption in the ultraviolet region are coordinated to the terbium ion. These ligands, or "antennas," absorb incident light and efficiently transfer the excitation energy to the central Tb³⁺ ion, which then de-excites radiatively, producing its characteristic luminescence. The efficiency of this energy transfer is a critical factor in the design of highly luminescent terbium complexes.

Experimental Protocols

Synthesis of Terbium(III) Acetate Tetrahydrate

This protocol describes the synthesis of terbium(III) acetate tetrahydrate from terbium(III) oxide.

Materials:

-

Terbium(III) oxide (Tb₄O₇ or Tb₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

pH meter or pH paper

-

Filter funnel and filter paper

-

Crystallizing dish

-

Vacuum desiccator

Procedure:

-

Preparation of Terbium(III) Solution: In a round-bottom flask, suspend a pre-weighed amount of terbium(III) oxide in a minimal amount of deionized water.

-

Reaction with Acetic Acid: While stirring, slowly add dilute acetic acid (e.g., 10-20% v/v in deionized water) dropwise to the terbium oxide suspension. The reaction is complete when the terbium oxide has fully dissolved, and the solution becomes clear and colorless.[2] Gentle heating (e.g., 50-60 °C) can be applied to facilitate the dissolution.[3]

-

pH Adjustment: Monitor the pH of the solution. If the solution is too acidic, carefully add a dilute solution of ammonium hydroxide until the pH is near neutral (pH 6-7). Avoid making the solution basic, as this may precipitate terbium hydroxide.

-

Concentration: Gently heat the solution to reduce the volume of the solvent. Be cautious not to boil the solution vigorously.

-

Crystallization: Transfer the concentrated solution to a crystallizing dish and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[4][5] The formation of white crystals of terbium(III) acetate tetrahydrate should be observed.[3]

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to remove any residual acetic acid and water.[2]

-

Drying: Dry the purified terbium(III) acetate tetrahydrate crystals in a vacuum desiccator over a suitable desiccant (e.g., silica gel or anhydrous calcium chloride).

Purification by Recrystallization

For applications requiring high purity, recrystallization is recommended.

Procedure:

-

Dissolution: In a beaker, dissolve the synthesized terbium(III) acetate crystals in a minimum amount of hot deionized water.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Drying: Collect the recrystallized terbium(III) acetate by vacuum filtration, wash with a small amount of cold deionized water and then ethanol, and dry in a vacuum desiccator as described previously.[4][5]

Data Presentation

Quantitative luminescent properties such as quantum yield and lifetime are highly dependent on the immediate coordination environment of the Tb³⁺ ion. While specific data for pure terbium acetate is not extensively reported in the literature, the following table provides typical values for terbium(III) complexes with oxygen-donating ligands, which can serve as a general reference. The luminescence of simple hydrated terbium salts is generally weak.

| Parameter | Typical Value Range for Tb³⁺ Complexes | Notes |

| Excitation Wavelength (λ_ex) | 250 - 380 nm | Dependent on the absorption of the organic ligand (antenna). |

| Emission Wavelength (λ_em) | ~490, 545, 585, 620 nm | Characteristic ⁵D₄ → ⁷Fⱼ transitions of Tb³⁺. The 545 nm peak is the most intense. |

| Luminescence Quantum Yield (Φ) | 10% - 90% | Highly variable depending on the efficiency of the antenna and quenching effects.[6][7] |

| Luminescence Lifetime (τ) | 0.5 - 2.0 ms | Long lifetimes are characteristic of f-f transitions. |

Mandatory Visualizations

Experimental Workflow for Terbium Acetate Synthesis

References

- 1. Terbium compounds - Wikipedia [en.wikipedia.org]

- 2. Terbium acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. Terbium acetate - Wikipedia [en.wikipedia.org]

- 4. Sample: Organic Chemistry Lab - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. A thermostable terbium(iii) complex with high fluorescence quantum yields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Terbium Acetate Solubility: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium (III) acetate (Tb(CH₃COO)₃) is a water-soluble compound of the rare earth element terbium.[1][2][3] It serves as a precursor in the synthesis of various terbium-containing materials and finds applications in diverse fields, including as a dopant for phosphors and in the development of magneto-optic materials. Understanding its solubility in different solvents is crucial for its application in solution-based processes, such as crystal growth, nanoparticle synthesis, and formulation development. This technical guide provides a summary of the available information on the solubility of terbium acetate in various solvents.

Qualitative Solubility of Terbium Acetate

Water: Terbium acetate is consistently reported to be soluble in water.[1][2][3][4][5] The hydrated form, terbium (III) acetate hydrate, is described as moderately soluble in water.[2][6]

Ethanol: Terbium acetate is stated to be far less soluble in ethanol compared to water.[4] It has been observed that crystals of terbium acetate will disintegrate when left in ethanol.[4]

Methanol: While direct solubility information is scarce, it is expected that terbium acetate may form a coordination polymer when heated in methanol.[4]

Strong Mineral Acids: Terbium acetate is reported to be moderately soluble in strong mineral acids.[5][6]

Aprotic Polar Solvents: For related lanthanide salts, aprotic polar solvents such as acetone, tetrahydrofuran (THF), ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have been suggested as potential solvents to avoid hydrolysis that can occur in aqueous solutions.

Factors Influencing Solubility

The solubility of terbium acetate, like other salts, is influenced by several factors:

-

Temperature: The effect of temperature on the solubility of terbium acetate has not been quantitatively documented in the reviewed literature.

-

Solvent Polarity: The difference in solubility between water (a polar protic solvent) and ethanol (a polar protic solvent with lower polarity) suggests that solvent polarity plays a significant role.

-

Presence of Other Ions: The solubility can be affected by the common ion effect or the formation of complex ions in solution.

-

Hydration State: The solubility of anhydrous terbium acetate may differ from its hydrated forms.

Experimental Determination of Solubility

While specific experimental protocols for determining the solubility of terbium acetate were not found, standard methods for inorganic salts can be employed. A general experimental workflow for determining the solubility of a compound like terbium acetate is outlined below.

Caption: A general workflow for the experimental determination of solubility.

Detailed Methodology for Solubility Determination (General Protocol)

-

Materials:

-

Terbium (III) acetate (of known purity and hydration state)

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Constant temperature bath

-

Magnetic stirrer and stir bars

-

Syringe filters (of appropriate pore size to separate the solid phase)

-

Analytical balance

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for terbium quantification.

-

-

Procedure:

-

Prepare a series of vials containing a measured amount of the solvent.

-

Add an excess amount of terbium acetate to each vial to create a slurry.

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Stir the slurries for a sufficient amount of time to ensure equilibrium is reached (this could range from several hours to days, and should be determined empirically).

-

Once equilibrium is achieved, stop stirring and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered supernatant to a concentration suitable for analysis.

-

Determine the concentration of terbium in the diluted solution using a calibrated ICP-OES or AAS instrument.

-

Calculate the original concentration of terbium acetate in the saturated solution, taking into account the dilution factor. This value represents the solubility at that specific temperature.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Conclusion

The available data on the solubility of terbium acetate is largely qualitative, indicating its solubility in water and limited solubility in ethanol. For researchers and professionals in drug development and materials science, this lack of quantitative data necessitates experimental determination of solubility in specific solvent systems relevant to their applications. The provided general experimental protocol can serve as a starting point for such investigations. Further research to quantify the solubility of terbium acetate in a range of pharmaceutically and industrially relevant solvents would be highly valuable to the scientific community.

References

- 1. Terbium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 2. americanelements.com [americanelements.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Terbium acetate - Sciencemadness Wiki [sciencemadness.org]

- 5. CAS No.100587-92-6 | Terbium acetate | chem960.com [chem960.com]

- 6. Buy TERBIUM(III) ACETATE HYDRATE Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD - ECHEMI [echemi.com]

An In-depth Technical Guide to the Luminescent Properties of Terbium Acetate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core luminescent properties of terbium acetate and its complexes. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the synthesis, characterization, and application of these compounds, with a strong emphasis on their photophysical behaviors.

Introduction to Terbium Luminescence

Terbium(III) ions are well-known for their characteristic green luminescence, which arises from 4f-4f electronic transitions.[1] However, the direct excitation of the Tb³⁺ ion is inefficient due to its low molar absorptivity.[1] To overcome this, organic ligands, often referred to as "antennas," are coordinated to the terbium ion. These ligands absorb excitation energy and efficiently transfer it to the emissive ⁵D₄ state of the Tb³⁺ ion, a process known as sensitized luminescence or the "antenna effect."[2][3] This guide will explore the fundamental principles of this process, particularly in the context of terbium acetate and its derivatives.

The primary emission peaks of terbium(III) are typically observed at approximately 490, 545, 585, and 622 nm, corresponding to the ⁵D₄ → ⁷Fⱼ (where J = 6, 5, 4, and 3) transitions, with the ⁵D₄ → ⁷F₅ transition at 545 nm being the most intense, resulting in the characteristic green emission.[3]

The Role of the Acetate Ligand

Terbium(III) acetate hydrate (Tb(CH₃CO₂)₃ · xH₂O) is a common precursor for the synthesis of more complex luminescent materials.[4][5] While the acetate ligand itself is not a highly efficient antenna for sensitizing terbium luminescence, it serves as a foundational building block. The luminescent properties of terbium acetate are often enhanced by the introduction of co-ligands that possess strong UV absorption and an appropriate triplet state energy level for efficient energy transfer to the terbium ion.

Factors Influencing Luminescence

Several factors critically influence the luminescent intensity and quantum yield of terbium complexes:

-

The Antenna Effect: The choice of the organic ligand is paramount. An effective antenna ligand must have a high absorption cross-section and a triplet state energy level that is suitably positioned above the ⁵D₄ emissive level of Tb³⁺ (approximately 20,500 cm⁻¹) to facilitate efficient energy transfer.[2]

-

Solvent Effects: The presence of O-H oscillators from coordinated water or solvent molecules can lead to non-radiative deactivation of the excited Tb³⁺ ion, thereby quenching the luminescence.[1] The use of anhydrous solvents and the design of complexes that shield the terbium ion from the solvent can enhance luminescence.

-

Concentration Quenching: At high concentrations, intermolecular interactions can lead to self-quenching of the luminescence. It is therefore crucial to determine the optimal concentration for maximum emission intensity.

Quantitative Luminescent Properties

The luminescent efficiency of terbium complexes is quantified by their luminescence quantum yield (Φ) and lifetime (τ). The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the ion remains in the excited state. For simple terbium acetate, the quantum yield is expected to be low. However, upon coordination with suitable sensitizing ligands, significant enhancements in both quantum yield and lifetime are observed. The following table summarizes representative photophysical data for various terbium complexes to illustrate this enhancement.

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ) (ms) | Reference |

| Tb-sq (polymeric squarate hydrate) | 310-350 | 450-700 | 0.25 | Not Specified | [6] |

| Tb·L¹ᵇ (macrocyclic phthalamate) | Not Specified | Not Specified | 0.46 | 2.4 | [7] |

| Tb(DPA)₃/CMC/PEG hydrogel | 283 | Not Specified | Not Specified | 1.52 | [8] |

Experimental Protocols

This protocol describes a straightforward method for the laboratory synthesis of terbium(III) acetate hydrate.

Materials:

-

Terbium(III) oxide (Tb₄O₇) or Terbium(III) carbonate (Tb₂(CO₃)₃)

-

Glacial acetic acid

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filter paper and funnel

Procedure:

-

Weigh a desired amount of terbium(III) oxide or carbonate and place it in a beaker.

-

Add a small amount of deionized water to form a slurry.

-

Slowly add dilute acetic acid dropwise to the slurry while stirring continuously. The dissolution of the terbium salt will be indicated by the cessation of effervescence (for carbonate) or the formation of a clear solution (for oxide).

-

Gently heat the solution to ensure complete reaction, but avoid boiling.

-

If the solution is not clear, filter it to remove any unreacted starting material.

-

Allow the clear solution to cool and evaporate slowly at room temperature. Colorless crystals of terbium(III) acetate hydrate will form.[1]

-

Collect the crystals by filtration and air dry.

The relative quantum yield of a terbium complex can be determined by comparison to a well-characterized standard.

Materials and Equipment:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Terbium complex solution of known absorbance

-

Quantum yield standard solution of known absorbance (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Solvent used to prepare the solutions

Procedure:

-

Prepare a series of dilute solutions of both the terbium complex and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Set the excitation wavelength on the fluorometer to a value where both the sample and the standard absorb.

-

Measure the emission spectrum of the solvent blank.

-

Measure the emission spectra of the terbium complex solutions and the standard solutions under identical instrument settings (e.g., excitation and emission slit widths).

-

Integrate the area under the emission curves for both the sample and the standard after subtracting the solvent blank spectrum.

-

Calculate the quantum yield (Φ_sample) using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Luminescence lifetime is typically measured using time-correlated single photon counting (TCSPC).

Materials and Equipment:

-

TCSPC-capable fluorometer with a pulsed excitation source (e.g., laser diode or flash lamp)

-

Terbium complex solution

-

Scattering solution (for instrument response function measurement, e.g., dilute ludox solution)

Procedure:

-

Prepare a dilute solution of the terbium complex.

-

Set the excitation wavelength of the pulsed source.

-

Measure the instrument response function (IRF) by recording the scatter from the scattering solution at the excitation wavelength.

-

Replace the scattering solution with the terbium complex solution.

-

Set the emission wavelength to the maximum of the terbium emission.

-

Acquire the luminescence decay curve until a sufficient number of photon counts are collected in the peak channel.

-

Fit the decay curve using deconvolution software, taking the IRF into account. The decay of terbium luminescence is often well-described by a single or multi-exponential decay model.[9][10][11]

Visualizations

The following diagram illustrates the energy transfer process in a luminescent terbium complex, from ligand excitation to terbium emission.

Caption: Energy transfer pathway in a sensitized terbium(III) complex.

This diagram outlines the typical workflow for using a luminescent terbium complex as a probe in a bioassay, for example, in the detection of an analyte that modulates the luminescence.[12][13]

Caption: General experimental workflow for a bioassay using a luminescent terbium probe.

References

- 1. Terbium acetate - Sciencemadness Wiki [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Terbium(III) acetate 99.9 trace metals 100587-92-6 [sigmaaldrich.com]

- 5. Terbium(III) acetate 99.9 trace metals 100587-92-6 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Sensitized terbium(iii) macrocyclic-phthalimide complexes as luminescent pH switches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Design and synthesis of a new terbium complex-based luminescent probe for time-resolved luminescence sensing of zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Terbium(III) Luminescence-Based Assay for Esterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of Terbium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium, a lanthanide element, is renowned for its distinct and vibrant green luminescence, a property that has led to its widespread use in various scientific and technological fields, including bio-imaging, immunoassays, and the development of phosphorescent materials. Terbium(III) acetate, as a water-soluble salt, serves as a convenient source of terbium ions (Tb³⁺) for these applications. This technical guide provides a comprehensive overview of the core principles governing the excitation and emission spectra of terbium, with a specific focus on terbium acetate. It details the underlying quantum mechanical phenomena, experimental protocols for spectroscopic characterization, and the pivotal role of intramolecular energy transfer in harnessing its luminescent properties.

Spectroscopic Properties of the Terbium(III) Ion

The luminescence of terbium compounds is intrinsically linked to the electronic transitions within the 4f orbitals of the Tb³⁺ ion. These f-f transitions are characteristically sharp and narrow, appearing as distinct lines rather than broad bands in the emission spectrum. This is a hallmark of lanthanide luminescence and is due to the shielding of the 4f electrons from the external environment by the outer 5s and 5p electrons.

The most prominent feature of Tb³⁺ luminescence is its green emission, which arises from transitions from the excited ⁵D₄ state to the various levels of the ⁷F ground state manifold.[1] The key emission peaks are highly consistent across different terbium compounds.

Quantitative Spectroscopic Data

While terbium acetate itself is weakly luminescent in aqueous solution due to quenching by water molecules and the inefficiency of the acetate ion as a light-harvesting antenna, the fundamental spectroscopic properties of the bare Tb³⁺ ion are well-established. The following table summarizes the characteristic emission wavelengths and their corresponding electronic transitions.

| Emission Peak (nm) | Electronic Transition | Relative Intensity | Color |

| ~490 | ⁵D₄ → ⁷F₆ | Moderate | Blue-Green |

| ~545 | ⁵D₄ → ⁷F₅ | Strongest | Green |

| ~585 | ⁵D₄ → ⁷F₄ | Moderate | Yellow-Orange |

| ~620 | ⁵D₄ → ⁷F₃ | Weak | Red-Orange |

Note: The exact peak positions and relative intensities can be slightly influenced by the local coordination environment of the Tb³⁺ ion.

Specific quantitative data such as the quantum yield and luminescence lifetime for terbium acetate in its simple salt form are not extensively reported in the literature, primarily because its luminescence is significantly enhanced when complexed with organic ligands that facilitate efficient energy absorption and transfer.

The Antenna Effect: Intramolecular Energy Transfer

The direct excitation of the Tb³⁺ ion is an inefficient process due to the forbidden nature of f-f transitions. To overcome this, a strategy known as the "antenna effect" or intramolecular energy transfer is employed.[2] This involves coordinating the Tb³⁺ ion with an organic ligand (the "antenna") that has a strong absorption in the ultraviolet region. The energy absorbed by the ligand is then transferred to the Tb³⁺ ion, which subsequently luminesces.

The process can be broken down into the following key steps:

-

Excitation of the Ligand: The organic ligand absorbs a photon, promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited ligand undergoes intersystem crossing from the singlet state (S₁) to a lower-energy triplet state (T₁).

-

Energy Transfer: The energy from the ligand's triplet state (T₁) is transferred to the Tb³⁺ ion, exciting it to the ⁵D₄ emissive state.

-

Luminescence: The excited Tb³⁺ ion relaxes by emitting a photon, producing the characteristic green luminescence.

Experimental Protocol for Luminescence Spectroscopy

The following provides a generalized experimental protocol for measuring the excitation and emission spectra of a terbium compound, which can be adapted for terbium acetate, particularly when complexed with a suitable ligand to enhance its luminescence.

Materials and Instrumentation

-

Terbium(III) acetate hydrate

-

Appropriate solvent (e.g., deionized water, ethanol, or a buffer solution)

-

Organic ligand (optional, for luminescence enhancement)

-

Spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector

-

Quartz cuvettes (1 cm path length)

Sample Preparation

-

Prepare a stock solution of terbium(III) acetate in the chosen solvent.

-

If using a ligand, prepare a stock solution of the ligand.

-

Prepare a series of solutions with a constant concentration of terbium acetate and varying concentrations of the ligand to determine the optimal complexation ratio.

-

Prepare a blank solution containing only the solvent (and ligand, if applicable).

Measurement Procedure

-

Excitation Spectrum:

-

Set the emission wavelength to the most intense peak of Tb³⁺ (~545 nm).

-

Scan a range of excitation wavelengths (e.g., 200-500 nm).

-

The resulting spectrum will show the wavelengths of light that are most effective at exciting the terbium luminescence.

-

-

Emission Spectrum:

-

Set the excitation wavelength to the maximum determined from the excitation spectrum.

-

Scan a range of emission wavelengths (e.g., 450-700 nm).

-

The resulting spectrum will show the characteristic emission peaks of the Tb³⁺ ion.

-

-

Data Correction:

-

Subtract the spectrum of the blank solution from the sample spectra to correct for background fluorescence and scattering.

-

Correct the spectra for instrumental variations in lamp intensity and detector response if required for quantum yield calculations.

-

Applications in Drug Development and Research

The unique spectroscopic properties of terbium, particularly its long luminescence lifetime and large Stokes shift, make it an invaluable tool in drug development and biomedical research. Time-resolved fluorescence (TRF) assays utilize the long-lived emission of terbium to eliminate background fluorescence from biological samples, thereby significantly enhancing the signal-to-noise ratio. This is particularly useful in high-throughput screening for drug discovery, where terbium-based probes can be used to monitor enzyme activity, receptor-ligand binding, and other molecular interactions.

Conclusion

While terbium acetate itself is not a strongly luminescent compound, it serves as a readily available precursor for the generation of highly luminescent terbium complexes. The core of its utility lies in the fundamental spectroscopic properties of the terbium(III) ion, characterized by its sharp, line-like emission spectrum dominated by a vibrant green peak at approximately 545 nm. The efficient harnessing of this luminescence is achieved through the antenna effect, where an organic ligand absorbs and transfers energy to the terbium ion. Understanding these principles and the experimental methodologies for their characterization is crucial for the effective application of terbium-based technologies in research and drug development.

References

Stability of Terbium Acetate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical stability of terbium (III) acetate in aqueous solutions. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the behavior of this compound in aqueous media, which is critical for its application in various fields, including as a luminescent probe and in the synthesis of advanced materials.

Introduction

Terbium (III) acetate, with the chemical formula Tb(CH₃COO)₃, is a water-soluble salt of the lanthanide element terbium.[1] Its luminescent properties make it a valuable compound in various scientific and technological applications. Understanding its stability in aqueous solutions is paramount for predictable and reproducible results in experimental and developmental work. This guide details the key factors influencing its stability, including hydrolysis, pH, and temperature, and provides methodologies for its assessment.

Chemical Stability in Aqueous Solution

The stability of terbium acetate in an aqueous solution is primarily governed by two main equilibria: the formation of terbium acetate complexes and the hydrolysis of the terbium (III) ion.

Terbium Acetate Complexation

In solution, terbium (III) ions can form complexes with acetate anions. The stepwise formation of these complexes can be represented as follows:

-

Tb³⁺(aq) + CH₃COO⁻(aq) ⇌ [Tb(CH₃COO)]²⁺(aq)

-

[Tb(CH₃COO)]²⁺(aq) + CH₃COO⁻(aq) ⇌ [Tb(CH₃COO)₂]⁺(aq)

-

[Tb(CH₃COO)₂]⁺(aq) + CH₃COO⁻(aq) ⇌ Tb(CH₃COO)₃(aq)

Hydrolysis of Terbium (III) Ion

A crucial factor affecting the stability of terbium acetate solutions is the hydrolysis of the hydrated terbium (III) ion, particularly as the pH of the solution increases. This process involves the reaction of the aquated terbium ion with water molecules, leading to the formation of hydroxo complexes and a decrease in pH. The primary hydrolysis reactions and their corresponding equilibrium constants at 25°C are summarized in the table below.

| Equilibrium Reaction | log K (at 298 K) |

| Tb³⁺ + H₂O ⇌ Tb(OH)²⁺ + H⁺ | -7.9 |

| 2Tb³⁺ + 2H₂O ⇌ Tb₂(OH)₂⁴⁺ + 2H⁺ | -13.9 |

| 3Tb³⁺ + 5H₂O ⇌ Tb₃(OH)₅⁴⁺ + 5H⁺ | -31.7 |

| Tb(OH)₃(s) + 3H⁺ ⇌ Tb³⁺ + 3H₂O | 16.5 |

Data sourced from a compilation of hydrolysis constants.

At sufficiently high pH, the hydrolysis will lead to the precipitation of terbium (III) hydroxide, Tb(OH)₃, effectively removing terbium ions from the solution and indicating the decomposition of the terbium acetate solution. The formation of these hydroxo species is a key pathway for the degradation of terbium acetate in aqueous environments.

The following diagram illustrates the hydrolysis pathway of the terbium (III) ion in an aqueous solution.

Physical Stability

Solubility

Thermal Stability

The hydrated form of terbium acetate, typically the tetrahydrate, exhibits sensitivity to temperature. The tetrahydrate of terbium acetate will lose its water of hydration at 60°C, becoming anhydrous at 180°C.[4] Decomposition of the anhydrous salt begins at 220°C, ultimately forming terbium oxide at 650°C.[1][4]

Experimental Protocols for Stability Assessment

The stability of terbium acetate in aqueous solutions can be experimentally determined using various well-established techniques. Below are detailed methodologies for two common approaches.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

Objective: To determine the stepwise stability constants (K₁, K₂, K₃) for the formation of terbium acetate complexes.

Materials:

-

Terbium (III) chloride or nitrate stock solution of known concentration

-

Standardized sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized acetic acid solution

-

Potassium chloride (KCl) or potassium nitrate (KNO₃) for maintaining constant ionic strength

-

High-purity water

-

pH meter with a glass electrode, calibrated with standard buffers

-

Thermostated reaction vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation: Prepare a series of solutions in the thermostated vessel, each with a known total volume and constant ionic strength (e.g., 0.1 M KCl). Each solution should contain a known concentration of terbium (III) ions and acetic acid. A solution without the metal ion should also be prepared for ligand protonation constant determination.

-

Titration: Titrate the solutions with the standardized NaOH solution. Record the pH value after each addition of the titrant. Allow the system to reach equilibrium before each reading.

-

Data Analysis:

-

From the titration of the acetic acid solution in the absence of terbium, determine the protonation constant of the acetate ion.

-

Using the titration data from the solutions containing terbium and acetate, calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L⁻]) at each point of the titration.

-

Plot n̄ versus p[L⁻] (where p[L⁻] = -log[L⁻]) to obtain the formation curve.

-

Use a suitable software package (e.g., HYPERQUAD) or graphical methods (e.g., the Bjerrum method) to analyze the formation curve and determine the stepwise stability constants.

-

The following diagram outlines the general workflow for determining stability constants via potentiometric titration.

Spectrophotometric Analysis of pH-Dependent Stability

UV-Visible spectrophotometry can be used to monitor the stability of a terbium acetate solution as a function of pH by observing changes that may indicate precipitation.

Objective: To determine the pH range at which terbium acetate solutions remain stable and to identify the pH of incipient precipitation of terbium hydroxide.

Materials:

-

Terbium acetate solution of known concentration

-

Buffer solutions covering a wide pH range (e.g., pH 2 to 10)

-

UV-Visible spectrophotometer

-

pH meter

Procedure:

-

Sample Preparation: Prepare a series of terbium acetate solutions, each in a different buffer of a known pH.

-

Spectrophotometric Measurement: Immediately after preparation, and at set time intervals (e.g., 0, 1, 6, 24 hours), measure the absorbance or turbidity of each solution in the UV-Visible range (e.g., 300-800 nm). An increase in absorbance or scattering at longer wavelengths is indicative of particle formation (precipitation).

-

Data Analysis: Plot the change in absorbance/turbidity versus pH at each time point. The pH at which a significant and sustained increase in absorbance is observed corresponds to the onset of terbium hydroxide precipitation, indicating the upper limit of the pH stability range for the terbium acetate solution under the tested conditions.

Summary and Recommendations

The stability of terbium acetate in aqueous solutions is a critical parameter for its effective application. While it is readily soluble in water, its long-term stability is influenced by the solution's pH.

-

pH Considerations: To maintain the integrity of terbium acetate in solution, it is recommended to work in slightly acidic conditions (pH < 6). As the pH increases, hydrolysis becomes significant, leading to the formation of hydroxo complexes and eventual precipitation of terbium (III) hydroxide.

-

Temperature: For applications requiring the hydrated form, temperatures should be maintained below 60°C to prevent dehydration.

-

Storage: Solid terbium acetate should be stored in a dry environment to prevent hydration and subsequent hydrolysis upon dissolution. Aqueous stock solutions should be freshly prepared and their pH monitored if stored for extended periods.

For applications requiring precise knowledge of the terbium speciation, it is highly recommended to experimentally determine the stability constants under the specific conditions of use (e.g., temperature, ionic strength, and co-solutes) using the methodologies outlined in this guide.

References

A Comprehensive Technical Guide to Terbium Acetate: Hydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of terbium (III) acetate hydrate and its anhydrous counterpart. Terbium acetate is a key compound in the field of materials science and biotechnology, primarily recognized for its potent luminescent properties. This document outlines the distinct characteristics, synthesis protocols, and applications of both forms, with a focus on providing practical information for research and development.

Core Physical and Chemical Properties

The presence of water of hydration significantly influences the physical properties of terbium acetate. The hydrated form, most commonly found as a tetrahydrate, is the typical starting material for many applications. The anhydrous form is generally prepared from the hydrate through a dehydration process.

| Property | Terbium (III) Acetate Hydrate (typically tetrahydrate) | Terbium (III) Acetate Anhydrous |

| Molecular Formula | Tb(CH₃COO)₃ · 4H₂O | Tb(CH₃COO)₃ |

| Molecular Weight | 408.14 g/mol | 336.06 g/mol |

| Appearance | White crystalline solid | White solid |

| Solubility in Water | Soluble | Soluble |

| Solubility in Ethanol | Slightly soluble | Data not readily available |

| CAS Number | 100587-92-6 (hydrate), 25519-07-7 (tetrahydrate) | 100587-92-6 (anhydrous basis) |

Experimental Protocols

Detailed methodologies for the synthesis and interconversion of terbium acetate forms are crucial for reproducible research.

Synthesis of Terbium (III) Acetate Hydrate

This protocol describes the synthesis of terbium (III) acetate hydrate from terbium (III) oxide.

Materials:

-

Terbium (III) oxide (Tb₄O₇ or Tb₂O₃)

-

Glacial acetic acid

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH paper or pH meter

-

Filter paper and funnel

-

Crystallizing dish

-

Drying oven or desiccator

Procedure:

-

Dissolution of Terbium Oxide: In a beaker, create a dilute solution of acetic acid by adding glacial acetic acid to deionized water. A 50% acetic acid solution can be a starting point.

-

Slowly add powdered terbium (III) oxide to the stirred acetic acid solution. The reaction is an acid-base neutralization and may be exothermic.

-

Gently heat the mixture to facilitate the dissolution of the terbium oxide. Continue stirring until the solution becomes clear.

-

pH Adjustment: Monitor the pH of the solution. If the solution is too acidic after the dissolution is complete, carefully add small amounts of terbium (III) hydroxide or carbonate to neutralize the excess acid.

-

Filtration: Once the reaction is complete and the solution is clear, filter it while hot to remove any unreacted starting material or impurities.

-

Crystallization: Transfer the filtrate to a crystallizing dish and allow it to cool slowly to room temperature. Colorless crystals of terbium (III) acetate hydrate will form. To increase the yield, the solution can be slowly evaporated.

-

Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold deionized water, followed by a small amount of ethanol to aid in drying.

-

Dry the crystals in a low-temperature oven (e.g., 40-50 °C) or in a desiccator to obtain the final product.

Conversion of Terbium (III) Acetate Hydrate to Anhydrous Terbium (III) Acetate

This protocol details the dehydration of the hydrated salt to its anhydrous form.

Materials:

-

Terbium (III) acetate hydrate

-

Schlenk flask or similar vacuum-compatible vessel

-

Vacuum pump

-

Heating mantle

-

Temperature controller

Procedure:

-

Place the terbium (III) acetate hydrate into a Schlenk flask.

-

Attach the flask to a vacuum line.

-

Begin to evacuate the flask.

-

While under vacuum, gradually heat the flask to 60 °C to remove the bulk of the water of hydration.

-

Once the initial water evolution has subsided, slowly increase the temperature to 180 °C under continuous vacuum.

-

Maintain this temperature until all the water of hydration has been removed and the mass of the product is constant.

-

Cool the flask to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon to prevent rehydration from atmospheric moisture.

-

The resulting white solid is anhydrous terbium (III) acetate.

Applications in Research and Development

The primary application of terbium acetate, in both its hydrated and anhydrous forms, stems from the luminescent properties of the Tb³⁺ ion. The hydrate is often used as a convenient, water-soluble precursor.

-

Precursor for Phosphors and Catalysts: Terbium acetate is a starting material for the synthesis of green-emitting phosphors used in lighting and displays. It is also a precursor for preparing terbium oxide catalysts.

-

Dopant in Nanomaterials: It is used as a dopant to impart luminescent and magneto-optic properties to nanoparticles, such as ZnO nanoparticles.

-

Luminescent Probes in Biotechnology: The long-lived fluorescence and sharp emission peaks of the Tb³⁺ ion make it an ideal probe for time-resolved fluorescence resonance energy transfer (TR-FRET) assays. These assays are widely used in drug discovery for studying biomolecular interactions.

Logical Workflow: Terbium Acetate in TR-FRET Assays

The following diagram illustrates the principle of using a terbium-based compound, such as a derivative of terbium acetate, as a donor fluorophore in a TR-FRET assay.

Caption: Workflow of a TR-FRET assay using a terbium chelate as the donor fluorophore.

Thermal Decomposition Pathway

The thermal decomposition of terbium (III) acetate tetrahydrate follows a distinct pathway, which is important for the preparation of the anhydrous form and for understanding its thermal stability.

Caption: Thermal decomposition pathway of terbium (III) acetate tetrahydrate.

Terbium Acetate: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of terbium acetate in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and implement safe practices when working with this compound. This document also includes illustrative experimental protocols where terbium acetate is utilized.

Chemical and Physical Properties

Terbium acetate, with the chemical formula Tb(CH₃COO)₃, is the terbium salt of acetic acid. It typically exists as a white, crystalline solid and is often supplied as a hydrate (Tb(CH₃COO)₃ · xH₂O)[1]. It is soluble in water and fluoresces with a characteristic bright green color under ultraviolet light, a property that drives many of its applications[2].

Hazard Identification and Toxicology

Potential Health Effects:

-

Ingestion: Accidental ingestion may be harmful to health. Lanthanide poisoning can lead to symptoms such as writhing, incoordination, labored breathing, and in severe cases, heart failure[3].

-

Inhalation: Inhalation of dust may cause respiratory irritation[3]. Long-term exposure to the dust of rare earth metals can lead to pneumoconiosis (scarring of the lungs), anemia, and changes in blood cell distribution[3].

-

Skin Contact: While not classified as a skin irritant, prolonged contact may cause mild irritation. Open wounds or abraded skin should not be exposed to this material[3].

-

Eye Contact: Direct contact with the eyes may cause transient discomfort, tearing, and redness[3].

Toxicological Data Summary

No specific LD50 or LC50 data for terbium acetate has been identified in the reviewed literature. However, data for Terbium (III) Nitrate provides an indication of the potential toxicity of terbium salts. It is important to note that toxicity can vary between different salts of the same metal.

| Compound | Route | Species | Dose | Reference |

| Terbium(III) nitrate hexahydrate | Oral | Rat | LD50: 5000 mg/kg | [4] |

| Terbium(III) nitrate hexahydrate | Intraperitoneal | Rat | LD50: 260 mg/kg | [4] |

| Terbium(III) nitrate hexahydrate | Intravenous | Rat | LD50: 30 mg/kg | [4] |

| Terbium(III) nitrate hexahydrate | Intraperitoneal | Mouse | LD50: 480 mg/kg | [4] |

Occupational Exposure Limits (OELs):

Currently, no specific occupational exposure limits (PEL or TLV) have been established for terbium or its compounds by OSHA or ACGIH[5][6]. In the absence of established limits, airborne concentrations should be kept as low as is practically achievable[7].

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation[5].

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes[5].

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling[7].

-

Ensure containers are securely sealed when not in use[7].

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area[7].

-

Store away from incompatible materials, such as strong oxidizing agents, as contact may lead to ignition[7].

-

Protect containers from physical damage and check regularly for leaks.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling terbium acetate to prevent exposure.

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashing. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly after. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) should be worn. In situations with the potential for high exposure, a full-face respirator may be required. |

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if irritation or discomfort persists[5].

-

Skin Contact: Remove contaminated clothing. Flush the affected skin with plenty of soap and water. Seek medical attention if irritation develops[5].

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[5].

Spill Response:

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Disposal

All waste containing terbium acetate must be handled and disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal guidelines. Do not dispose of terbium acetate down the drain.

Experimental Protocols

Terbium acetate is a versatile precursor in various research applications, particularly in materials science. Below are generalized protocols for common experimental procedures.

General Protocol for the Synthesis of Terbium Oxide from Terbium Acetate

This protocol describes the thermal decomposition of terbium acetate to produce terbium oxide, a common method for preparing rare-earth oxides.

Materials:

-

Terbium (III) acetate hydrate

-

High-purity water

-

Crucible (e.g., alumina)

-

Furnace

Procedure:

-

Accurately weigh a desired amount of terbium (III) acetate hydrate into a crucible.

-

Place the crucible in a programmable furnace.

-

Heat the sample according to the following temperature profile:

-

Ramp to 180 °C and hold for a sufficient time to ensure complete dehydration to the anhydrous form. The tetrahydrate of terbium acetate begins to lose water at 60 °C[8].

-

Ramp to a temperature between 650 °C and 800 °C for calcination. The decomposition of the anhydrous acetate to terbium oxide occurs in this range, with complete conversion to the oxide at the higher end of this range[8]. The final oxide phase (e.g., Tb₂O₃ or Tb₄O₇) can be influenced by the calcination temperature and atmosphere.

-

Hold at the final temperature for several hours to ensure complete reaction.

-

-

Allow the furnace to cool to room temperature before removing the crucible containing the terbium oxide product.

Illustrative Sol-Gel Synthesis of Terbium-Doped Materials

This protocol provides a general framework for incorporating terbium into a host matrix (e.g., silica) using a sol-gel method, where terbium acetate can serve as the terbium source.

Materials:

-

Tetraethyl orthosilicate (TEOS) or another suitable alkoxide precursor for the host matrix

-

Ethanol

-

Deionized water

-

Acid or base catalyst (e.g., HCl or NH₄OH)

-

Terbium (III) acetate hydrate

Procedure:

-

Prepare a solution of the host precursor (e.g., TEOS) in ethanol.

-

In a separate container, dissolve the desired amount of terbium (III) acetate hydrate in a mixture of ethanol and water.

-

Slowly add the terbium acetate solution to the host precursor solution while stirring.

-

Add the catalyst dropwise to initiate hydrolysis and condensation reactions.

-

Continue stirring the solution for a set period (can range from hours to days) at a controlled temperature to form a sol.

-

The sol is then aged to form a gel.

-

The gel is dried under controlled conditions (e.g., in an oven at a low temperature) to remove the solvent, resulting in a xerogel or aerogel.

-

The dried gel is often calcined at a high temperature to remove residual organics and crystallize the final terbium-doped material.

Visualizations

The following diagrams illustrate key workflows for the safe handling of terbium acetate.

Caption: Emergency response workflow for spills and personal exposure to terbium acetate.

Caption: General laboratory workflow for handling terbium acetate.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. Terbium acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ameslab.gov [ameslab.gov]

- 6. Terbium - ESPI Metals [espimetals.com]

- 7. Terbium oxide (Tb2O3) SDS, 12036-41-8 Safety Data Sheets - ECHEMI [echemi.com]

- 8. Terbium acetate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Terbium Acetate as a Luminescent Probe for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide-based luminescence, particularly that of terbium, offers significant advantages for protein analysis in biological assays.[1] The unique photophysical properties of terbium, including large Stokes shifts, narrow emission bands, and long luminescence lifetimes (in the microsecond to millisecond range), enable time-resolved detection methods that effectively minimize background interference from scattering and autofluorescence.[1][2] While terbium acetate can serve as a source of the luminescent Tb³⁺ ion, its weak absorbance is a limitation.[3] Therefore, its most effective use in protein analysis is often in the form of chelates, where an organic ligand acts as an "antenna" to absorb excitation energy and transfer it to the terbium ion, significantly enhancing its luminescence.[1][3]

These terbium complexes are powerful tools for studying protein-protein interactions, conformational changes, and for high-throughput screening applications.[3][4] One of the primary techniques utilizing terbium probes is Time-Resolved Förster Resonance Energy Transfer (TR-FRET), also referred to as Luminescence Resonance Energy Transfer (LRET).[2][5] In TR-FRET, a luminescent terbium complex serves as a donor, and upon interaction with an acceptor fluorophore (like Green Fluorescent Protein, GFP), energy is transferred, leading to sensitized emission from the acceptor.[2][5] This technology has been successfully applied in living cells for both microscopy and plate-reader-based assays.[4][5]

These application notes provide an overview of the principles and detailed protocols for utilizing terbium-based probes in protein analysis.

Principles of Terbium-Based Luminescence Probes

The utility of terbium as a luminescent probe in biological systems is primarily based on the principle of sensitized emission.

-

The Antenna Effect: Terbium ions (Tb³⁺) themselves have very low molar extinction coefficients, meaning they do not absorb light efficiently.[6] To overcome this, terbium is chelated with organic ligands that act as sensitizing chromophores.[1] These "antenna" molecules absorb excitation light (typically in the near-UV range) and efficiently transfer the energy to the chelated terbium ion, which then emits its characteristic luminescence.[1]

-

Time-Resolved Detection: A key advantage of terbium probes is their long luminescence lifetime (microseconds to milliseconds), which is orders of magnitude longer than the nanosecond-scale lifetime of background fluorescence from biological samples.[1][5] By using a pulsed light source for excitation and introducing a time delay before detection, the short-lived background fluorescence is allowed to decay, and only the long-lived luminescence from the terbium probe is measured. This time-gated detection significantly improves the signal-to-noise ratio.[5]

-

Luminescence Resonance Energy Transfer (LRET): LRET is a distance-dependent phenomenon that occurs when a luminescent donor (the terbium complex) transfers its excitation energy to a suitable acceptor fluorophore. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions and conformational changes within the 10-100 Å range.[3]

Data Presentation

Table 1: Photophysical Properties of Terbium-Based Probes

| Property | Typical Value | Significance in Protein Analysis |

| Excitation Wavelength (λex) | ~340-350 nm | Minimizes photodamage to biological samples. |

| Emission Wavelengths (λem) | 490, 545, 585, 620 nm | Multiple, narrow emission peaks allow for multiplexing.[6] |

| Stokes Shift | >150 nm | Large separation between excitation and emission minimizes spectral overlap.[1] |

| Luminescence Lifetime (τ) | 1-2 ms | Enables time-resolved detection to reduce background fluorescence.[1] |

Table 2: Performance of a Terbium-Based LRET Biosensor for Protein-Protein Interaction Studies

| Parameter | Value | Reference |

| LRET Signal Change (Open vs. Closed State) | >500% (Microscopy) | [4] |

| LRET Signal Change (Open vs. Closed State) | >2500% (Plate Reader) | [4] |

| Z'-factor (Plate Reader Assay) | ≥ 0.5 | [4] |

Experimental Protocols

Protocol 1: General Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for Protein-Protein Interaction

This protocol describes a generalized method for detecting the interaction between two proteins, "Protein A" and "Protein B," using a terbium chelate as the donor and a fluorescent protein (e.g., GFP) as the acceptor.

Materials:

-

Purified Protein A labeled with a terbium chelate (Donor)

-

Purified Protein B fused to an acceptor fluorophore (e.g., GFP) (Acceptor)

-

Assay Buffer (e.g., PBS or Tris buffer, pH 7.4)

-

96- or 384-well microplate (black, low-volume)

-

Time-resolved fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the terbium-labeled Protein A and the GFP-fused Protein B in the assay buffer. Determine the optimal concentrations for the assay through a titration experiment.

-

Assay Setup:

-

In the wells of the microplate, add a fixed concentration of the terbium-labeled Protein A.

-

Add varying concentrations of the GFP-fused Protein B to different wells.

-

Include control wells:

-

Donor only (Terbium-Protein A)

-

Acceptor only (GFP-Protein B)

-

Buffer only

-

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for protein-protein interaction and binding equilibrium to be reached.

-

Data Acquisition:

-

Set the time-resolved fluorescence plate reader to excite the terbium donor (e.g., at 340 nm).

-

Measure the emission at two wavelengths: the terbium emission (e.g., 545 nm) and the sensitized GFP emission (e.g., 520 nm).

-

Use a time-gated detection setting with a delay time (e.g., 75-100 µs) and a data collection window (e.g., 1 ms).[6]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Plot the TR-FRET ratio as a function of the acceptor protein concentration to determine the binding affinity (Kd).

-

Protocol 2: Labeling of a Target Protein with a Terbium Complex via a High-Affinity Tag

This protocol is based on the use of a protein fusion tag that has a high affinity for a specific terbium complex, enabling targeted labeling.[1][7] An example is the use of E. coli dihydrofolate reductase (eDHFR) as a fusion tag, which binds tightly to trimethoprim (TMP)-terbium complex conjugates.[1]

Materials:

-

Target protein expressed as a fusion with eDHFR.

-

TMP-terbium complex conjugate (e.g., TMP-Lumi4).[2]

-

Cell culture medium or appropriate buffer.

-

Time-resolved fluorescence microscope or plate reader.

Procedure:

-

Protein Expression: Express the eDHFR-fusion protein in a suitable system (e.g., mammalian cells).

-

Labeling:

-

For live-cell imaging, incubate the cells expressing the eDHFR-fusion protein with the TMP-terbium complex in the cell culture medium for a specified time (e.g., 20 hours).[1]

-

For in vitro assays, add the TMP-terbium complex to the purified eDHFR-fusion protein in a suitable buffer.

-

-

Washing (for live cells): Wash the cells with buffer (e.g., PBS) to remove any unbound TMP-terbium complex.[1]

-

Analysis:

-

Microscopy: Image the cells using a time-resolved fluorescence microscope with appropriate filter sets for terbium excitation and emission.[1]

-

Plate Reader Assay: Perform a TR-FRET assay as described in Protocol 1 if studying the interaction with another fluorescently labeled protein.

-

Visualizations

Caption: Mechanism of Time-Resolved Förster Resonance Energy Transfer (TR-FRET).

Caption: Experimental workflow for a TR-FRET based protein-protein interaction assay.

References

- 1. Luminescent Terbium Protein Labels for Time-Resolved Microscopy and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Lanthanide probes - Wikipedia [en.wikipedia.org]

- 4. Lanthanide-based resonance energy transfer biosensors for live-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time-resolved luminescence resonance energy transfer imaging of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Luminescent terbium protein labels for time-resolved microscopy and screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Terbium-Based Time-Resolved Fluorescence Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing terbium in time-resolved fluorescence (TRF) assays, a highly sensitive and robust method for studying molecular interactions. The long fluorescence lifetime of terbium allows for time-gated detection, which significantly reduces background noise and enhances assay sensitivity, making it an ideal technology for high-throughput screening (HTS) and drug discovery.

Introduction to Terbium-Based TRF and TR-FRET

Time-Resolved Fluorescence (TRF) is a detection method that utilizes lanthanide fluorophores, such as terbium, which possess exceptionally long fluorescence lifetimes (milliseconds) compared to traditional fluorophores (nanoseconds).[1] This property allows for the measurement of the fluorescence signal after a delay, effectively eliminating short-lived background fluorescence from sources like compound autofluorescence and light scattering.[2]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combines the principles of TRF and Förster Resonance Energy Transfer (FRET). In a TR-FRET assay, a terbium chelate (donor) is paired with a suitable acceptor fluorophore (e.g., fluorescein).[3][4] When the donor and acceptor are in close proximity (typically less than 10 nm) due to a molecular binding event, excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[5] This ratiometric measurement of acceptor to donor emission provides a sensitive and quantitative readout of the molecular interaction.[6] Terbium is particularly advantageous as a donor because its sharp emission peaks allow for the use of common and affordable acceptor fluorophores like fluorescein.[2]

Key Advantages of Terbium-Based TRF Assays:

-

High Sensitivity and Low Background: Time-gated detection minimizes interference from autofluorescent compounds and scattered light.[2]

-

Homogeneous Assay Format: "Mix-and-read" protocols eliminate the need for wash steps, simplifying automation and miniaturization.[5]

-

Robustness: Assays are less susceptible to interference from colored compounds ("color quenchers").[4]

-

Flexibility: The unique spectral properties of terbium allow for versatile assay design, including the use of various acceptor fluorophores like fluorescein and Green Fluorescent Protein (GFP).[4]

I. Preparation of Terbium Labeling Reagents from Terbium Acetate

While commercially available, pre-activated terbium chelates are commonly used for labeling biomolecules, it is possible to prepare terbium chelates for specific applications. Terbium acetate can serve as a convenient source of terbium ions for the synthesis of these chelates.[7] The following is a generalized workflow for synthesizing a terbium fluorescent chelate for subsequent conjugation to a biomolecule.

Protocol: Synthesis of a Terbium Fluorescent Chelate

This protocol is a conceptual guide. The specific synthesis of a suitable chelating ligand and its subsequent reaction with a terbium salt would require expertise in organic and coordination chemistry.

-

Synthesize a Chelating Ligand: A suitable chelating agent with reactive groups for conjugation (e.g., N-hydroxysuccinimide ester for reaction with primary amines) needs to be synthesized. These ligands are typically complex organic molecules designed to bind tightly to the terbium ion and facilitate efficient energy transfer.

-

Prepare Terbium Solution: Dissolve terbium acetate in an appropriate solvent, such as dilute acetic acid, to provide a source of Tb³⁺ ions.[7]

-

Complexation Reaction: The synthesized chelating ligand is then reacted with the terbium acetate solution. The reaction conditions (e.g., pH, temperature, and stoichiometry) must be carefully optimized to ensure the formation of a stable terbium-chelate complex.

-

Purification: The resulting terbium-chelate complex is purified using techniques like column chromatography to remove unreacted starting materials and byproducts.

-

Activation for Bioconjugation: The purified terbium chelate is then chemically activated (e.g., by conversion to an NHS-ester) to make it reactive towards functional groups on the biomolecule to be labeled (e.g., primary amines on proteins).

II. Application: TR-FRET Kinase Activity Assay

This protocol describes a general method for measuring the activity of a protein kinase using a terbium-labeled, phospho-specific antibody and a fluorescein-labeled substrate.

Experimental Protocol: Kinase Activity Assay

-

Kinase Reaction:

-

In a 384-well microplate, add 2.5 µL of the test compound dilutions.

-

Add 5 µL of a 2X mixture of the kinase and its fluorescein-labeled substrate (e.g., a peptide or protein).

-

Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution.

-

Shake the plate for 30 seconds and incubate for 60-90 minutes at room temperature.[8]

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of a solution containing EDTA and a terbium-labeled, phospho-specific antibody in TR-FRET dilution buffer.

-

Shake the plate for 30 seconds.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition:

Data Presentation: Kinase Assay Performance

| Parameter | Typical Value | Reference |

| Z' Factor | > 0.7 | [9][10] |

| Signal to Background (S/B) Ratio | 5 - 15 | [11][12] |

| Assay Window | 2 - 10 fold | [13] |

Visualization: Kinase Assay Workflow

References

- 1. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 2. nathan.instras.com [nathan.instras.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.cn [documents.thermofisher.cn]

- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Terbium acetate - Sciencemadness Wiki [sciencemadness.org]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metrics for Comparing Instruments and Assays [moleculardevices.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Nucleic Acid Hybridization Detection Using Terbium-Based Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of specific nucleic acid sequences is a cornerstone of molecular biology and diagnostics. Lanthanide-based fluorescence, particularly utilizing terbium (Tb³⁺), offers a powerful alternative to conventional organic fluorophores for this purpose. Terbium complexes exhibit unique photophysical properties, including large Stokes shifts, sharp, line-like emission spectra, and exceptionally long fluorescence lifetimes (on the order of milliseconds). This long lifetime is particularly advantageous as it allows for time-resolved fluorescence (TRF) detection, a technique that significantly reduces background interference from short-lived autofluorescence of biological samples, thereby dramatically increasing the signal-to-noise ratio.

The mechanism behind the use of terbium in these assays is often referred to as the "antenna effect" or sensitized emission. In this process, an organic ligand (the "antenna") complexed with the terbium ion absorbs excitation light and efficiently transfers the energy to the Tb³⁺ ion, which then emits its characteristic luminescence. The fluorescence of terbium complexes can be significantly enhanced upon interaction with nucleic acids, particularly through binding to guanine residues. This property forms the basis for developing sensitive "light-up" probes for nucleic acid hybridization. While terbium acetate can serve as a source of Tb³⁺ ions, its direct use is often limited by low luminescence in aqueous solutions. Therefore, most applications employ terbium in the form of highly luminescent chelates or nanoparticles.

This document provides detailed application notes and protocols for the use of terbium-based probes in nucleic acid hybridization assays.

Principle of Terbium-Based Nucleic Acid Detection

The fundamental principle of terbium-based nucleic acid detection lies in the modulation of terbium's fluorescence upon hybridization. This can be achieved through several strategies:

-

Direct Sensitization by Nucleic Acids: Certain nucleic acid sequences, particularly those rich in guanine, can act as antennas, directly sensitizing Tb³⁺ luminescence upon binding. This allows for the development of label-free detection methods where the hybridization event itself, which brings the terbium ion in proximity to the sensitizing sequence, generates a fluorescent signal.

-

Luminescence Resonance Energy Transfer (LRET): In this format, a terbium complex serves as a donor fluorophore and an organic dye as an acceptor. When a hybridization event brings the donor and acceptor into close proximity, energy transfer occurs from the excited terbium complex to the acceptor dye, resulting in sensitized emission from the acceptor. This provides a ratiometric signal that can be highly sensitive.

-

Nanoparticle-Based Assays: Terbium complexes can be encapsulated within silica or other types of nanoparticles. These nanoparticles can be conjugated to oligonucleotide probes. The high local concentration of terbium complexes within the nanoparticle leads to a significant amplification of the signal, resulting in assays with very high sensitivity.

Signaling Pathway and Experimental Workflow

The general signaling pathway for a terbium-based hybridization assay involves an excitation of the antenna, energy transfer to the terbium ion, and subsequent emission of light upon target binding. The experimental workflow typically consists of probe preparation, hybridization reaction, and signal detection.

Caption: A generalized experimental workflow for nucleic acid detection using terbium-based probes.

Data Presentation

The following tables summarize the performance characteristics of different terbium-based nucleic acid hybridization assays based on published data.

| Assay Format | Probe Type | Target | Detection Limit | Fold Enhancement/Sensitivity | Reference |

| Homogeneous LRET | Terbium Chelate-DNA & Cy3-DNA | DNA | 30 pM | - | [1] |

| Sandwich Assay | Terbium Nanoparticle-DNA | DNA | - | >100-fold vs. FITC | [2] |

| Label-Free | Guanine-rich DNA & Tb³⁺ | DNA | - | ~3 orders of magnitude increase | [3] |

| Parameter | Terbium Chelate (in LRET) | Terbium Nanoparticle |

| Excitation Wavelength (nm) | ~325-340 | ~340 |

| Emission Wavelength (nm) | ~545 (for Tb³⁺) | ~545 |

| Fluorescence Lifetime | ~1.5 ms | ~1.5 ms |

Experimental Protocols

Protocol 1: Homogeneous LRET Assay for DNA Detection

This protocol is based on the principle of Luminescence Resonance Energy Transfer (LRET) between a terbium chelate-labeled donor probe and a Cy3-labeled acceptor probe upon hybridization to a target DNA sequence.[1]

Materials:

-

Terbium chelate-labeled donor oligonucleotide probe (3'-end labeled)

-

Cy3-labeled acceptor oligonucleotide probe (5'-end labeled)

-

Target DNA

-

Hybridization Buffer (e.g., 5x SSC, 0.1% SDS)

-

Nuclease-free water

-

Time-resolved fluorometer

Procedure:

-

Probe and Target Preparation:

-

Resuspend lyophilized oligonucleotide probes and target DNA in nuclease-free water to a stock concentration of 100 µM.

-

Prepare working solutions of probes and target DNA by diluting the stock solutions in hybridization buffer.

-

-

Hybridization Reaction:

-

In a microcentrifuge tube, prepare the hybridization reaction mixture by combining:

-

10 µL of 2x Hybridization Buffer

-

x µL of donor probe (final concentration, e.g., 50 nM)

-

y µL of acceptor probe (final concentration, e.g., 50 nM)

-

z µL of target DNA (at desired concentrations for a standard curve)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Include a negative control with no target DNA.

-

Gently mix the components and centrifuge briefly.

-

Incubate the reaction at the optimal hybridization temperature (e.g., 55°C) for 1 hour.

-

Allow the reaction to cool to room temperature.

-

-

Fluorescence Detection:

-

Transfer the reaction mixture to a suitable microplate or cuvette.

-

Measure the fluorescence using a time-resolved fluorometer.

-

Set the excitation wavelength to ~325 nm.

-

Measure the emission at both the terbium emission wavelength (~545 nm) and the Cy3 emission wavelength (~565 nm).

-

Use a delay time (e.g., 50-100 µs) and a gate time (e.g., 100-400 µs) to eliminate background fluorescence.

-

Calculate the LRET ratio (Intensity at 565 nm / Intensity at 545 nm).

-

Plot the LRET ratio against the target DNA concentration to generate a standard curve.

-

References

- 1. A homogeneous DNA hybridization system by using a new luminescence terbium chelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitized luminescent terbium nanoparticles: preparation and time-resolved fluorescence assay for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.technion.ac.il [cris.technion.ac.il]

Application Notes and Protocols for Terbium Acetate in FRET-Based Bioassays

For Researchers, Scientists, and Drug Development Professionals